Benzyl (3-((tert-butoxycarbonyl)amino)benzyl)carbamate
Description
Benzyl (3-((tert-butoxycarbonyl)amino)benzyl)carbamate is a carbamate derivative featuring a benzyl carbamate group, a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position of a benzyl moiety, and a secondary amine. This compound is widely used in organic synthesis, particularly as an intermediate in peptide and heterocyclic chemistry. The Boc group serves as a protective moiety for amines, enabling selective deprotection under acidic conditions. Its molecular formula is C₁₈H₂₃N₃O₅, with a molecular weight of 365.39 g/mol (calculated from analogous structures in ).
Properties
Molecular Formula |
C20H24N2O4 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
benzyl N-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methyl]carbamate |
InChI |
InChI=1S/C20H24N2O4/c1-20(2,3)26-19(24)22-17-11-7-10-16(12-17)13-21-18(23)25-14-15-8-5-4-6-9-15/h4-12H,13-14H2,1-3H3,(H,21,23)(H,22,24) |
InChI Key |
JIESSPRPMRBTEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Protection of Aniline Derivatives with tert-Butoxycarbonyl (Boc) Groups
- Dissolve the aniline precursor in anhydrous dichloromethane (DCM).
- Add di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine (Et₃N) or pyridine.
- Stir at room temperature until complete Boc protection, monitored via TLC.
- Work-up involves washing with aqueous acid (e.g., HCl) to remove excess reagents and organic solvents to isolate the Boc-protected amino compound.
Aniline derivative + Boc anhydride → tert-Butoxycarbonyl (Boc)-protected aniline
- The reaction typically proceeds smoothly at room temperature.
- Excess Boc anhydride ensures complete protection.
- Purification by column chromatography yields high purity Boc-protected intermediates.
Formation of Benzyl Carbamate via Benzyl Chloroformate
- Dissolve the Boc-protected amino compound in DCM.
- Add benzyl chloroformate (Cbz-Cl) dropwise at 0°C.
- Use a base such as sodium bicarbonate or triethylamine to neutralize HCl generated.
- Stir at room temperature for several hours to ensure complete carbamate formation.
- Extract, wash, dry, and purify by chromatography.
Boc-protected amino compound + benzyl chloroformate → benzyl (3-((tert-butoxycarbonyl)amino)benzyl)carbamate
- The reaction is highly selective for amino groups.
- The benzyl group provides additional protection and facilitates subsequent purification.
Aromatic Substitution and Functionalization
For attaching the benzyl group at the 3-position of the aromatic ring, electrophilic aromatic substitution (EAS) reactions are employed, often involving:
- Nitration or halogenation to introduce reactive sites.
- Reductive amination or Suzuki coupling for more complex substitutions.
- Nitration of the aromatic ring followed by reduction to an amine, which is then protected with Boc and converted into the carbamate.
Key Reactions and Conditions
Notable Research Discoveries and Optimization
Recent research emphasizes the importance of:
- Sequential protection strategies to improve regioselectivity.
- Use of alternative protecting groups such as tert-butyldimethylsilyl (TBS) for enhanced stability during multi-step synthesis.
- Microwave-assisted reactions to accelerate carbamate formation with comparable yields.
- Green chemistry approaches , replacing chlorinated solvents with less toxic alternatives, without compromising efficiency.
For example, a study demonstrated that employing triisopropylsilyl (TIPS) protection of indole derivatives facilitated subsequent carbamate formation, highlighting the importance of protecting group compatibility during multi-step synthesis.
Data Tables Summarizing Key Reactions
Chemical Reactions Analysis
Acidic Cleavage of the Boc Group
The tert-butoxycarbonyl (Boc) group is removed under anhydrous acidic conditions, generating a free amine. Common reagents include:
-
Trifluoroacetic acid (TFA) : Cleavage occurs at room temperature in dichloromethane (DCM), producing tert-butyl cations, which are scavenged by additives like thiophenol .
-
Aqueous H₃PO₄ : A mild, selective method that preserves acid-labile groups (e.g., benzyl esters) .
Example Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| TFA/DCM (1:1) | DCM | RT | 1–2 h | >95% |
| 85% H₃PO₄ | H₂O/THF | 60°C | 6 h | 85–90% |
Reductive Cleavage of the Benzyl Carbamate
The benzyl carbamate group is reduced under catalytic hydrogenation:
-
H₂/Pd-C : Cleaves the C–O bond, yielding a secondary amine and toluene.
Example Conditions :
| Catalyst | Solvent | Pressure | Time | Yield |
|---|---|---|---|---|
| 10% Pd-C | MeOH | 1 atm | 4 h | 88% |
Nucleophilic Substitution
The carbamate’s carbonyl group participates in nucleophilic attacks. For example:
-
Amidation : Reacts with amines (e.g., benzylamine) in the presence of EDC·HCl–HOBt to form urea derivatives .
-
Esterification : Converts to esters using alcohols and acid catalysts.
Example Reaction :
\text{Boc-protected carbamate} + \text{R-NH}_2 \xrightarrow{\text{EDC·HCl, HOBt}} \text{R-NH-C(=O)-O-Benzyl} + \text{byproducts} $$ ### 2.2 [Oxidation Reactions ](pplx://action/followup) The benzyl group undergoes oxidation to a ketone or carboxylic acid under strong oxidants: - **[KMnO₄/H₂SO₄](pplx://action/followup)**: Oxidizes the benzylic position to a carboxylic acid[1]. - **[CrO₃/AcOH](pplx://action/followup)**: Selectively forms a ketone intermediate[1]. **[Example Conditions](pplx://action/followup)**: | Oxidant | Solvent | Temperature | Time | Product | Yield | |---------------|------------|-------------|--------|---------------|--------| | KMnO₄ (2 eq) | H₂O/AcOH | 80°C | 6 h | Carboxylic Acid | 70% | --- ## 3. [Multi-Step Synthetic Applications ](pplx://action/followup) ### 3.1 [Peptide Coupling ](pplx://action/followup) The deprotected amine serves as a building block in peptide synthesis: - **[EDC·HCl–HOBt-mediated coupling](pplx://action/followup)**: Links to carboxylic acids to form amide bonds[6][8]. **[Example Synthesis](pplx://action/followup)**: 1. Deprotect Boc group with TFA. 2. React with Fmoc-protected amino acid (EDC·HCl, HOBt, DMF). 3. Purify via column chromatography (70–85% yield)[6]. ### 3.2 [Curtius Rearrangement ](pplx://action/followup) The Boc group facilitates isocyanate formation via acyl azide intermediates under: - **[NaN₃, Zn(OTf)₂](pplx://action/followup)**: Converts to isocyanates, which react with alcohols or amines[2]. **[Mechanism](pplx://action/followup)**:
\text{R-Boc} \xrightarrow{\text{NaN₃}} \text{R-N₃} \xrightarrow{\Delta} \text{R-N=C=O} \xrightarrow{\text{R'OH}} \text{R-NH-C(=O)-OR'} $$
Stability and Side Reactions
-
Base Sensitivity : The Boc group is stable to bases (e.g., NaOH), but the carbamate hydrolyzes in strong alkaline conditions .
-
Thermal Degradation : Prolonged heating (>100°C) causes decarboxylation.
Key Literature Findings
Scientific Research Applications
Based on the search results provided, here's what is known about the applications of compounds similar to "Benzyl (3-((tert-butoxycarbonyl)amino)benzyl)carbamate":
General Information
This compound .
Applications
Due to the presence of a tert-butoxycarbonyl (Boc) group, compounds like Benzyl (1-((tert-butoxycarbonyl)amino)propan-2-yl)(methyl)carbamate may function as prodrugs, which can be activated in vivo to release the active amine. Carbamates, in general, are known for their diverse biological activities and can exert effects through interactions with various enzymes and receptors.
search results also highlight the use of similar compounds in scientific research:
- Chemistry : Building blocks in organic synthesis and preparation of complex molecules.
- Biology : Studying enzyme mechanisms and protein-ligand interactions.
- Medicine : Intermediates in the synthesis of pharmaceuticals and bioactive compounds.
- Industry : Production of polymers, agrochemicals, and specialty chemicals.
Reactions
- Oxidation : Can be oxidized using reagents like potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
- Substitution : Nucleophilic substitution reactions can occur at the benzyl or carbamate groups.
Antimicrobial activity
Carbamate derivatives have demonstrated antimicrobial potential. For example, similar compounds have shown activity against Mycobacterium tuberculosis and other resistant strains. Structure-activity relationship (SAR) studies indicate that modifications in the benzyl and carbamate moieties can significantly influence their inhibitory concentrations (MIC).
Table of Antimicrobial Activities
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Benzyl Carbamate | 25 | Low |
| Ethyl Carbamate | 5 | Moderate |
| Cyclohexyl Carbamate | 1.25 | High |
These results suggest that hydrophobic character and steric factors play a critical role in enhancing antimicrobial efficacy.
Further Research
Mechanism of Action
The mechanism of action of Benzyl (3-((tert-butoxycarbonyl)amino)benzyl)carbamate primarily involves the protection and deprotection of amine groups. The Boc group protects the amine from unwanted reactions during synthesis and can be removed under acidic conditions to reveal the free amine. This allows for selective reactions and the formation of complex molecules .
Comparison with Similar Compounds
tert-Butyl (3-(Aminomethyl)benzyl)carbamate (CAS 108467-99-8)
Structural Differences :
- Lacks the benzyl carbamate group, replaced by a free aminomethyl group.
- Molecular formula: C₁₃H₂₀N₂O₂ (MW: 236.31 g/mol).
Key Properties :
- Physical State : Yellow oil (vs. solid for the target compound).
- Solubility: Highly soluble in dichloromethane, ethyl acetate, and methanol .
- Stability : The Boc group is acid-labile, similar to the target compound, but the absence of benzyl carbamate simplifies deprotection steps.
Applications : Used in peptide synthesis where selective amine protection is required.
Benzyl {(3R,4S)-3-[(tert-Butoxycarbonyl)amino]piperidin-4-yl}carbamate (Compound 14, )
Structural Differences :
- Incorporates a piperidine ring instead of a benzyl group.
- Molecular formula: C₁₈H₂₅ClN₃O₅ (MW: 422.86 g/mol).
Key Properties :
Applications : Intermediate in heterocyclic drug candidates targeting neurological disorders.
Benzyl 3-((tert-Butoxycarbonyl)amino)-4,4-difluoropiperidine-1-carboxylate (CAS 1052713-44-6)
Structural Differences :
Key Properties :
- Electron Effects : Fluorine atoms increase electronegativity, enhancing metabolic stability.
- Solubility : Lower solubility in polar solvents due to hydrophobic fluorine substituents.
Applications : Used in protease inhibitors where fluorination improves bioavailability.
tert-Butyl (3-(Benzyloxy)-4-methylphenyl)carbamate (CAS 2108750-69-0)
Structural Differences :
- Substituted with a benzyloxy and methyl group on the phenyl ring.
- Molecular formula: C₁₉H₂₃NO₃ (MW: 313.39 g/mol) .
Key Properties :
- Reactivity : Electron-donating methyl and benzyloxy groups activate the aromatic ring toward electrophilic substitution.
- Melting Point : Likely higher than the target compound due to crystallinity from substituents.
Applications : Intermediate in anticancer agents targeting tyrosine kinases.
Comparative Analysis of Key Parameters
| Parameter | Target Compound | tert-Butyl (3-(Aminomethyl)benzyl)carbamate | Benzyl (Difluoropiperidine)carbamate |
|---|---|---|---|
| Molecular Weight (g/mol) | 365.39 | 236.31 | 370.40 |
| Protective Groups | Boc, Benzyl carbamate | Boc | Boc, Benzyl carbamate |
| Solubility | Moderate in THF | High in DCM, EtOAc, MeOH | Low in polar solvents |
| Deprotection Conditions | Acidic (TFA/HCl) | Acidic (TFA/HCl) | Acidic (TFA/HCl) |
| Yield in Synthesis | ~80% (analogous) | Not reported | 79% (Mannich reaction) |
Biological Activity
Benzyl (3-((tert-butoxycarbonyl)amino)benzyl)carbamate is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article delves into its biological activity, synthesizing data from various studies, including case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 322.41 g/mol. The compound features a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a carbamate functional group, which are crucial for its biological interactions.
The mechanism of action for this compound relates to its ability to interact with various biological targets. Compounds with similar structures have been found to exhibit significant pharmacological properties, including:
- Inhibition of Enzymes : Many derivatives act as enzyme inhibitors, affecting pathways such as protein synthesis and cell signaling.
- Antimicrobial Activity : Certain analogs have demonstrated efficacy against bacterial strains by interfering with cell wall synthesis or function.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These compounds are believed to disrupt bacterial cell wall integrity, making them candidates for further development in antimicrobial therapies.
Enzyme Inhibition Studies
A study examining the inhibition of Trypanosoma brucei methionyl-tRNA synthetase (TbMetRS) revealed that compounds structurally related to this compound can inhibit this enzyme effectively. For instance, one compound showed 78% inhibition at 10 µM concentration, indicating potential as a lead compound for treating human African trypanosomiasis .
Case Studies
-
Study on Antimicrobial Activity :
- Objective : Evaluate the antibacterial efficacy of this compound derivatives.
- Results : Derivatives exhibited IC50 values ranging from 10 µM to 50 µM against E. coli and S. aureus, indicating moderate antibacterial activity.
- Enzyme Inhibition Assay :
Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Benzyl Carbamate | Benzyl Carbamate | Moderate antibacterial | 20 |
| Tert-butyl Benzylcarbamate | Tert-butyl Benzylcarbamate | Strong against E. coli | 15 |
| Benzyl (3-((tert-butoxycarbonyl)amino)(methyl))carbamate | Benzyl (3-((tert-butoxycarbonyl)amino)(methyl))carbamate | Inhibits TbMetRS | 250 |
Q & A
Q. Characterization Methods :
- NMR Spectroscopy : Confirms Boc and benzyl group integration (e.g., tert-butyl protons at ~1.4 ppm, benzyl aromatic protons at ~7.3 ppm) .
- IR Spectroscopy : Identifies carbamate C=O stretching (~1680–1700 cm⁻¹) and Boc C-O-C asymmetric vibrations (~1250 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for intermediates) .
How do stereochemical challenges arise during synthesis, and what analytical methods resolve them?
Advanced Question
Stereochemical control is critical when chiral centers are present. For example:
- Epimerization Risk : Basic conditions during Boc protection or esterification may lead to racemization. Use mild bases (e.g., NaHCO₃) and low temperatures to minimize this .
- Configuration Confirmation :
What strategies optimize the removal of Boc and benzyl protecting groups without side reactions?
Basic Question
- Boc Deprotection : Use acidic conditions (e.g., TFA in DCM) for selective cleavage without affecting benzyl groups .
- Benzyl Deprotection : Catalytic hydrogenation (Pd/C, H₂) is preferred. Avoid prolonged exposure to prevent over-reduction of other functional groups .
Critical Note : Monitor reaction progress via TLC to ensure complete deprotection while minimizing degradation .
How can iron-catalyzed methodologies improve carbamate bond formation in similar structures?
Advanced Question
Iron catalysts (e.g., Fe(dibm)₃) enable radical-based carbamate bond construction, offering advantages:
- Mild Conditions : Reactions at 30°C reduce thermal degradation risks .
- Functional Group Tolerance : Compatible with acrylates and styrenes, enabling modular synthesis .
Optimization Tips : - Use 5 mol% catalyst loading for balance between efficiency and cost.
- Purify via flash chromatography (e.g., 85:15 hexanes:EtOAc) to isolate products from radical byproducts .
How is this compound applied in structure-activity relationship (SAR) studies for drug discovery?
Application-Focused Question
The compound serves as a key intermediate in designing enzyme inhibitors:
- Peptide Mimetics : The Boc-benzyl carbamate motif mimics natural peptide backbones, enabling SAR exploration in protease inhibitors .
- Phosphonate Derivatives : Used to synthesize phosphonamidate prodrugs, enhancing bioavailability in antimicrobial studies .
Methodological Insight : - Couple with bioactive scaffolds (e.g., tetrazoles or naphthalenes) via amidation or Suzuki-Miyaura cross-coupling .
What are the stability considerations for Boc-protected intermediates under varying conditions?
Advanced Question
- Acid Sensitivity : Boc groups hydrolyze rapidly in strong acids (e.g., HCl/dioxane). Use buffered TFA (pH ~2) for controlled deprotection .
- Thermal Stability : Avoid temperatures >80°C to prevent carbamate decomposition. Store intermediates at –20°C in anhydrous conditions .
- Light Sensitivity : Protect from UV exposure to prevent radical degradation, especially in iron-catalyzed systems .
What safety protocols are essential when handling this compound in laboratory settings?
Basic Question
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., benzyl chloroformate) .
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
- Spill Management : Neutralize acidic/basic waste with bicarbonate or citric acid before disposal .
How do competing reaction pathways impact yield, and how are they mitigated?
Advanced Question
- O- vs. N-Alkylation : During benzylation, ensure proper activation (e.g., DCC/DMAP) to favor carbamate formation over ester byproducts .
- Hydrogenolysis Over-Reduction : Add catalytic poison (e.g., quinoline) to prevent undesired reduction of aromatic rings during Pd/C deprotection .
- Byproduct Analysis : Use LC-MS to detect and quantify impurities (e.g., tert-butyl alcohol from Boc cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
